molecular formula C7H3BrFN B1330171 2-Bromo-4-fluorobenzonitrile CAS No. 36282-26-5

2-Bromo-4-fluorobenzonitrile

Cat. No.: B1330171
CAS No.: 36282-26-5
M. Wt: 200.01 g/mol
InChI Key: MNNDREXLRLDWEY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzonitrile is a chemical compound with the molecular formula C7H3BrFN. It is a dihalogenated benzonitrile, featuring both bromine and fluorine substituents on the benzene ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-fluorobenzonitrile involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride. This reaction proceeds through electrophilic substitution of bromine on the benzene ring .

Another method involves a multi-step reaction:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used for carbon-carbon coupling reactions.

    Nucleophiles: Such as amines, used in nucleophilic aromatic substitution reactions.

Major Products:

Scientific Research Applications

2-Bromo-4-fluorobenzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some applications include:

Comparison with Similar Compounds

2-Bromo-4-fluorobenzonitrile can be compared with other similar compounds, such as:

Uniqueness: The combination of bromine and fluorine substituents in this compound provides unique reactivity, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

2-bromo-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNDREXLRLDWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189823
Record name 2-Bromo-4-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-26-5
Record name 2-Bromo-4-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36282-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzonitrile
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Record name 2-Bromo-4-fluorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 10.9 g. (0.05 mole) of 2-bromo-4-fluorobenzamide in 50 ml. of dry pyridine is stirred and cooled in an ice-bath while 11.2 g. (0.0525 mole) of trifluoroacetic anhydride is added dropwise. After 2 hours at room temperature, the bulk of the solvent is evaporated under reduced pressure and the residue is dissolved in ether. Evaporation of the washed and dried ethereal extract under reduced pressure leaves the product as the residual solid. Sublimation at 55°C. and 0.05 mm. yields white crystals, m.p. 75°-76.5°C. A sample from a previous experiment was resublimed for analysis, m.p. 77°-78°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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